methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
Description
Methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core fused with a substituted phenyl ring and a methyl ester group. The 3-methoxyphenyl substituent at the 9-position and the methyl ester at the acetoxy moiety are critical for its electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
methyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-12-9-23(13-6-5-7-14(8-13)29-3)19-21-17-16(24(19)10-12)18(27)25(11-15(26)30-4)20(28)22(17)2/h5-8,12H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWWNVVQSSCAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity. This results in a decrease in the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule in the PI3K pathway.
Biochemical Pathways
The inhibition of the PI3K pathway affects several downstream effects. It can lead to a decrease in cell proliferation and survival, as well as changes in cell motility and intracellular trafficking
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the overall physiological context. Generally, inhibition of the PI3K pathway can lead to decreased cell growth and proliferation, potentially making this compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer.
Biological Activity
Methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O5
- Molecular Weight : 427.5 g/mol
- CAS Number : 847182-50-7
The compound features a unique pyrimidine core structure that contributes to its biological activity. The presence of the methoxyphenyl group is critical in enhancing its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, the pyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.440 | EGFR inhibition |
| Compound B | NCI-H1975 | 0.297 | EGFR inhibition |
| Methyl Ester | H460 | >50 | Unknown |
The methyl ester derivative has been evaluated for its cytotoxic effects on lung cancer cell lines such as A549 and NCI-H1975. The IC50 values suggest moderate activity compared to other derivatives.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit EGFR kinase activity significantly.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
A notable study evaluated the biological activity of methyl esters derived from pyrimidine structures. The findings revealed that these compounds could effectively inhibit the growth of various cancer cell lines through multiple mechanisms.
Study Overview
A series of experiments were conducted to assess the cytotoxicity and mechanism of action:
- Cell Viability Assays : Utilized MTT assays to determine IC50 values across different cell lines.
- Western Blot Analysis : Investigated apoptosis markers and signaling pathways affected by treatment with methyl esters.
- Molecular Docking Studies : Predicted binding affinities to target proteins involved in cancer progression.
Table 2: Summary of Findings from Case Studies
| Study Focus | Key Findings |
|---|---|
| Cell Viability | Significant reduction in viability at low µM concentrations |
| Apoptosis Induction | Increased levels of cleaved caspases |
| Molecular Docking | High affinity for EGFR and related kinases |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Insights
Chloro substituents (e.g., 3-chlorophenyl) increase electronegativity, improving interactions with hydrophobic enzyme pockets (e.g., HIV-1 RNase H) but reducing aqueous solubility .
Benzyl esters (e.g., compound 76 in ) exhibit prolonged stability but introduce steric clashes, destabilizing protein targets like HIV-1 RT .
Core Saturation :
- Hexahydro cores (target compound) offer conformational flexibility, while octahydro cores (e.g., benzyl ester analog) restrict mobility, affecting binding kinetics .
Pharmacological and Metabolic Comparisons
- Solubility : The target compound’s methyl ester and 3-methoxyphenyl group yield moderate solubility (~50 μM in PBS), superior to chloro-substituted analogs (<20 μM) but inferior to carboxylic acid derivatives (~200 μM) .
- Metabolic Stability : Methyl esters resist hepatic esterase cleavage better than ethyl analogs (t₁/₂: 120 vs. 90 minutes in human liver microsomes) .
- Enzyme Inhibition : The 3-chlorophenyl analog shows IC₅₀ = 0.8 μM against HIV-1 RNase H, outperforming the target compound (IC₅₀ = 5.2 μM) due to stronger halogen bonding .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-hexahydropyrimidopurin-yl)acetate, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted purine precursors with acetates under controlled conditions. For example, analogous compounds (e.g., thieno[2,3-d]pyrimidinone derivatives) are synthesized via coupling reactions using reagents like HATU or EDCI for amide bond formation, followed by purification via column chromatography (eluent systems: dichloromethane/methanol gradients) . Intermediates are validated using LCMS (e.g., m/z 658 [M+H]+ observed in EP4374877A2) and HPLC (retention time: 1.57 minutes with SMD-TFA05 method) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the fused pyrimidopurin core, as demonstrated for structurally related compounds (e.g., mean C–C bond deviation: 0.003 Å, R factor: 0.049) . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm).
- FTIR : Peaks at ~1700–1750 cm⁻¹ for carbonyl groups (2,4-dioxo moieties) .
Q. What role do the 3-methoxyphenyl and methyl ester groups play in the compound’s physicochemical properties?
- Methodological Answer : The 3-methoxyphenyl group enhances lipophilicity (logP >3 predicted for analogs), influencing membrane permeability. The methyl ester improves solubility in organic solvents (e.g., THF, DCM) during synthesis but may require hydrolysis to carboxylic acid for bioactive assays. Stability studies in aqueous buffers (pH 1–9) can assess ester hydrolysis kinetics .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimidopurin core formation under varying catalytic conditions?
- Methodological Answer : Systematic screening of Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) and solvents (DMF vs. THF) is recommended. For example, BF₃·Et₂O in THF increased cyclization efficiency by 20% in analogous purine syntheses . Kinetic studies (TLC monitoring) and DFT calculations can identify transition-state barriers for rate-limiting steps .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum interference). Standardization approaches:
- Dose-response normalization : IC₅₀ values adjusted for batch purity (HPLC ≥95% required).
- Off-target profiling : Use kinase/GPCR panels to identify non-specific binding .
Q. How does the compound’s environmental fate align with INCHEMBIOL guidelines for ecological risk assessment?
- Abiotic degradation : Hydrolysis half-life (t₁/₂) in pH 7.4 buffer.
- Biotic transformation : Soil microcosm studies to track metabolites (LC-MS/MS).
- Bioaccumulation : LogKₒw and BCF (bioconcentration factor) modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
